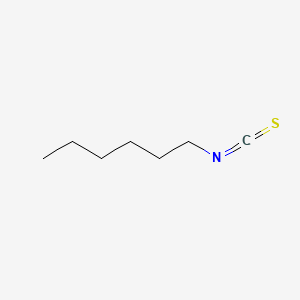

Hexyl isothiocyanate

Descripción general

Descripción

Hexyl isothiocyanate, also known as isothiocyanic acid hexyl ester, is an organic compound with the molecular formula C₇H₁₃NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. This compound is known for its distinctive pungent odor and is commonly found in various plants, particularly those in the Brassicaceae family .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexyl isothiocyanate can be synthesized through several methods:

From Primary Amines: One common method involves the reaction of hexylamine with carbon disulfide and an alkylating agent such as methyl iodide, followed by hydrolysis to yield this compound.

From Dithiocarbamates: Another method involves the decomposition of dithiocarbamate salts, which are generated in situ by treating hexylamine with carbon disulfide and a base like triethylamine.

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale batch reactors where hexylamine is reacted with carbon disulfide and an alkylating agent under controlled conditions. The reaction mixture is then purified through distillation to obtain the desired product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Hexyl isothiocyanate readily undergoes nucleophilic substitution at the electrophilic carbon atom of the isothiocyanate group. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

For example, reaction with primary amines like hexylamine generates asymmetric thioureas, while alcohols yield carbamates under basic conditions .

Hydrolysis

Hydrolysis of this compound proceeds in aqueous environments, yielding hexylamine and carbonyl sulfide (COS), which further decomposes to CO₂ and H₂S:

Key Conditions :

- Acidic hydrolysis : Accelerates reaction rate via protonation of the isothiocyanate group .

- Basic hydrolysis : Promotes nucleophilic attack by hydroxide ions .

Oxidation Reactions

This compound can be oxidized to sulfonyl derivatives under controlled conditions:

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ | Acidic, 40–60°C | Hexyl sulfonylcarbamide |

| KMnO₄ | Aqueous H₂SO₄, RT | Sulfonic acid derivatives |

These reactions involve sequential oxidation of the sulfur atom, forming intermediates such as sulfinic and sulfonic acids .

Electrochemical Reduction

Electrochemical reduction of this compound in non-aqueous solvents (e.g., THF) produces thioformamides:

Mechanism :

Comparative Reactivity with Other Isothiocyanates

Table 3: Reactivity Comparison

| Compound | Electrophilicity | Hydrolysis Rate | Oxidation Sensitivity |

|---|---|---|---|

| This compound | Moderate | Intermediate | High |

| Allyl isothiocyanate | High | Fast | Very high |

| Benzyl isothiocyanate | Low | Slow | Moderate |

This compound’s moderate electrophilicity balances reactivity and stability, making it versatile for synthetic applications .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Hexyl isothiocyanate exhibits a range of biological activities that contribute to its therapeutic potential:

- Antioxidant Activity : It has been shown to enhance the body's antioxidant defenses by inducing the expression of phase II detoxifying enzymes. These enzymes help neutralize oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation .

- Antimicrobial Properties : The compound exhibits antimicrobial activity, making it a candidate for use in food preservation and as a potential therapeutic agent against infections .

Therapeutic Applications

The potential applications of this compound are extensive:

Cancer Treatment

This compound has shown promise as an anticancer agent. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including leukemia and colorectal cancer cells. Its ability to induce apoptosis and modulate detoxification enzyme systems positions it as a valuable compound in cancer chemoprevention .

Neuroprotection

Research highlights the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease by enhancing antioxidant defenses and reducing neuroinflammation .

Antimicrobial Applications

Due to its antimicrobial properties, this compound may be utilized in food preservation and as an alternative treatment for bacterial infections. Its efficacy against various pathogens makes it a candidate for further research in this area .

Case Studies

Several studies have documented the effects of this compound:

- A study investigating the effects of 6-Methylsulfinyl this compound on human leukemia cell lines demonstrated significant induction of apoptosis and inhibition of cell proliferation at specific concentrations. The findings suggest its potential as an effective chemotherapeutic agent .

- Another research project focused on the neuroprotective effects of this compound in animal models showed reduced markers of oxidative stress and improved behavioral outcomes in models of Parkinson's disease following treatment with the compound .

Mecanismo De Acción

Hexyl isothiocyanate can be compared with other isothiocyanates such as:

Allyl Isothiocyanate: Found in mustard oil, it has a similar pungent odor and is used for its antimicrobial properties.

Benzyl Isothiocyanate: Known for its anticancer properties, it is structurally different due to the presence of a benzene ring.

Phenethyl Isothiocyanate: Also exhibits anticancer properties and is found in cruciferous vegetables.

Uniqueness: this compound is unique due to its specific alkyl chain length, which influences its lipophilicity and reactivity compared to other isothiocyanates .

Comparación Con Compuestos Similares

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Phenethyl isothiocyanate

- Sulforaphane

- Iberin

- Erucin

Actividad Biológica

Hexyl isothiocyanate (HITC), a compound derived from cruciferous vegetables, particularly wasabi, has garnered attention for its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of HITC, supported by research findings and case studies.

Overview of this compound

This compound is a member of the isothiocyanate family, known for its sulfur-containing compounds that exhibit various biological activities. It is primarily studied for its anti-cancer properties, neuroprotective effects, and ability to modulate cellular pathways involved in detoxification.

HITC exerts its biological effects through several mechanisms:

- Induction of Detoxification Enzymes : HITC has been shown to enhance the expression of phase II detoxification enzymes such as glutathione S-transferases (GSTs) and quinone reductase. This induction plays a critical role in the detoxification of xenobiotics and carcinogens .

- Apoptosis Induction : Studies indicate that HITC can induce apoptosis in various cancer cell lines. For instance, it has been observed to increase the expression of cleaved-caspase 3 and decrease BCL2 levels in endometrial cancer cells, leading to enhanced sensitivity to chemotherapy agents like cisplatin .

- Cell Cycle Arrest : Research demonstrates that HITC can induce cell cycle arrest in human leukemia cells (Jurkat and HL-60), leading to increased apoptosis rates. Specifically, a significant increase in apoptotic cells was recorded at higher concentrations of HITC .

Table 1: Summary of Key Studies on HITC

Research Highlights

- Neuroprotective Effects : HITC has shown potential neuroprotective activity by reducing apoptosis and neuroinflammation in cellular models. This suggests a possible application in neurodegenerative diseases .

- Anti-Tumor Activity : In vivo studies have demonstrated that oral administration of HITC significantly reduces tumor volumes in xenograft models of endometrial cancer. The compound enhances the effectiveness of existing chemotherapy treatments through its apoptotic effects on cancer cells .

- Inflammatory Response Modulation : HITC suppresses inducible nitric oxide synthase (iNOS) expression via inhibition of the Janus kinase pathway, indicating its potential in managing inflammatory conditions .

Safety and Toxicology

The safety profile of HITC has been evaluated through various studies. In one study involving hematological examinations after administration, fluctuations observed were within reference ranges, suggesting no significant clinical implications from short-term exposure . Long-term safety data are still needed to establish comprehensive safety guidelines.

Propiedades

IUPAC Name |

1-isothiocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-2-3-4-5-6-8-7-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYAXKKXIGHXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196023 | |

| Record name | Hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; sharp green irritating aroma | |

| Record name | Hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218.00 to 219.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Isothiocyanatohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 1-Isothiocyanatohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.931-0.941 (20°) | |

| Record name | Hexyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1873/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4404-45-9 | |

| Record name | Hexyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4404-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004404459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hexyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S7C3GA0Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanatohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) exert its anti-inflammatory effects?

A1: 6-MSITC, a bioactive compound found in wasabi, exhibits anti-inflammatory properties by suppressing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) []. These enzymes play crucial roles in inflammatory processes, and their overexpression is linked to various inflammatory disorders and cancers. 6-MSITC achieves this suppression by interfering with multiple signaling pathways that regulate COX-2 and iNOS expression, ultimately attenuating the activation of key transcription factors [, ].

Q2: What is the role of the Nrf2 pathway in the cytoprotective effects of 6-MSITC?

A2: 6-MSITC activates the Nrf2 pathway, leading to the increased expression of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) [, , ]. This activation occurs through the modification of Keap1, a protein that normally targets Nrf2 for degradation. By modifying Keap1, 6-MSITC stabilizes Nrf2, allowing it to translocate to the nucleus and promote the transcription of antioxidant genes []. These antioxidant enzymes play a crucial role in protecting cells from oxidative damage, contributing to the cytoprotective effects of 6-MSITC.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C7H13NS and a molecular weight of 143.24 g/mol.

Q4: How does the structure of isothiocyanates impact their inhibitory potency against lung tumorigenesis?

A4: Studies investigating the structure-activity relationship of various isothiocyanates, including this compound, reveal that their inhibitory potency against lung tumorigenesis is correlated with their partition coefficients (log P) and reactivity towards glutathione []. Compounds with higher lipophilicity (higher log P) and lower reactivity towards glutathione exhibit stronger inhibitory effects []. This suggests that structural modifications influencing these properties can be explored to develop more effective chemopreventive agents.

Q5: Does altering the oxidation state of the sulfur atom in 6-MSITC affect its biological activity?

A5: Yes, changing the oxidation state of the sulfur in the 6-methylsulfinylthis compound (6-MSITC) scaffold influences its effects on human oral cancer cells []. While 6-MSITC and its oxidized derivative, 6-(methylsulfonyl)this compound (I7557), primarily induce G2/M cell cycle arrest, the reduced form, 6-(methylsulfenyl)this compound (I7447), primarily induces apoptosis []. This suggests that the oxidation state of the sulfur atom plays a crucial role in dictating the specific cellular response to these compounds.

Q6: Does 6-MSITC show anti-cancer activity in experimental models?

A6: 6-MSITC demonstrates anti-cancer activity in both in vitro and in vivo models. In vitro, it inhibits the proliferation and induces apoptosis in various cancer cell lines, including colorectal, breast, and leukemia cells [, , , , ]. In vivo studies using mouse models have shown that 6-MSITC can suppress tumor growth and metastasis [, ]. These findings highlight the potential of 6-MSITC as a promising anti-cancer agent, although further research is needed to translate these findings into clinical applications.

Q7: How does 6-MSITC affect skin allograft survival?

A7: Research indicates that 6-MSITC and I7557 can prolong skin allograft survival in a rat model []. These compounds promote the differentiation of human myeloid dendritic cells towards a tolerogenic phenotype, leading to an accumulation of regulatory T cells in the recipient's spleen []. This suggests that 6-MSITC and its derivatives could potentially be used as immunosuppressants to prevent transplant rejection.

Q8: What analytical methods are used to detect and quantify 6-MITC and its metabolites?

A8: High-performance liquid chromatography (HPLC) coupled with atmospheric pressure chemical ionization mass spectrometry (APCI-MS) is a sensitive and specific method for detecting and quantifying 6-MITC and its conjugate with N-acetyl-L-cysteine (NAC) []. This technique allows for the separation and identification of these compounds based on their retention times, UV absorbance, and mass-to-charge ratios.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.